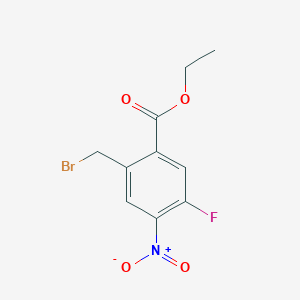
Ethyl2-(bromomethyl)-5-fluoro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its bromomethyl, fluoro, and nitro functional groups attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of ethyl 5-fluoro-4-nitrobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of Ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Reduction: Formation of ethyl 2-(aminomethyl)-5-fluoro-4-nitrobenzoate.
Oxidation: Formation of ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and as a probe in biochemical assays to investigate enzyme activity and protein interactions.
Industry: Employed in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate depends on its application. In biochemical contexts, the compound may act as an enzyme inhibitor by covalently modifying active site residues through its reactive bromomethyl group. The fluoro and nitro groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-(chloromethyl)-5-fluoro-4-nitrobenzoate: Similar reactivity but with a chloromethyl group instead of a bromomethyl group, leading to different reaction kinetics and product profiles.
Ethyl 2-(bromomethyl)-4-nitrobenzoate: Lacks the fluoro group, which can affect the compound’s reactivity and biological activity.
Ethyl 2-(bromomethyl)-5-fluorobenzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C10H9BrFNO4 |
|---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C10H9BrFNO4/c1-2-17-10(14)7-4-8(12)9(13(15)16)3-6(7)5-11/h3-4H,2,5H2,1H3 |
InChI Key |
HGRNTTSXTFXSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















